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Compound of Interest

Compound Name: Capecitabine

Cat. No.: B1668275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural and analytical overview of the oral

fluoropyrimidine prodrug, Capecitabine, and its key metabolites. The information presented

herein is intended to serve as a valuable resource for professionals engaged in drug

development, clinical pharmacology, and cancer research.

Chemical Structures and Properties
Capecitabine is a non-cytotoxic fluoropyrimidine carbamate that is orally administered and

enzymatically converted to the active anticancer drug, 5-fluorouracil (5-FU), within the body.

This conversion occurs through a multi-step process involving several key intermediate

metabolites. The structural details and key identifiers of Capecitabine and its primary

metabolites are summarized in the table below.
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Compound
Name

Abbreviation
Chemical
Structure

Molecular
Formula

CAS Number

Capecitabine CAP

[Insert 2D

Structure Image

of Capecitabine]

C₁₅H₂₂FN₃O₆ 154361-50-9

5'-Deoxy-5-

fluorocytidine
5'-DFCR

[Insert 2D

Structure Image

of 5'-DFCR]

C₉H₁₂FN₃O₄ 66335-38-4

5'-Deoxy-5-

fluorouridine
5'-DFUR

[Insert 2D

Structure Image

of 5'-DFUR]

C₉H₁₁FN₂O₅ 3094-09-5

5-Fluorouracil 5-FU

[Insert 2D

Structure Image

of 5-FU]

C₄H₃FN₂O₂ 51-21-8

Dihydro-5-

fluorouracil
DHFU

[Insert 2D

Structure Image

of DHFU]

C₄H₅FN₂O₂ 696-06-0

α-Fluoro-β-

ureidopropionic

acid

FUPA

[Insert 2D

Structure Image

of FUPA]

C₄H₇FN₂O₃ 5006-64-4

α-Fluoro-β-

alanine
FBAL

[Insert 2D

Structure Image

of FBAL]

C₃H₆FNO₂ 3821-81-6

Metabolic Pathway of Capecitabine
The activation of Capecitabine to its cytotoxic form, 5-FU, is a three-step enzymatic cascade

that occurs predominantly in the liver and tumor tissues. This is followed by the catabolism of 5-

FU into inactive products. Understanding this pathway is crucial for optimizing therapeutic

strategies and managing drug-related toxicities.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1668275?utm_src=pdf-body
https://www.benchchem.com/product/b1668275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activation Pathway Catabolic Pathway

Capecitabine 5'-Deoxy-5-fluorocytidine
(5'-DFCR)

Carboxylesterase
(Liver) 5'-Deoxy-5-fluorouridine

(5'-DFUR)

Cytidine Deaminase
(Liver, Tumor) 5-Fluorouracil

(5-FU)

Thymidine Phosphorylase
(Tumor) Dihydro-5-fluorouracil

(DHFU)

Dihydropyrimidine
Dehydrogenase (DPD) α-Fluoro-β-ureidopropionic acid

(FUPA)

Dihydropyrimidinase
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β-Ureidopropionase

Click to download full resolution via product page

Figure 1: Metabolic pathway of Capecitabine activation and 5-FU catabolism.

Pharmacokinetic Properties
The pharmacokinetic profiles of Capecitabine and its metabolites have been extensively

studied. The following table summarizes key pharmacokinetic parameters observed in human

plasma following oral administration of Capecitabine. These values can exhibit significant

inter-patient variability.
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Analyte Cmax (µg/mL) Tmax (h)
AUC₀₋∞
(µg·h/mL)

Half-life (t½)
(h)

Capecitabine 2.7 - 5.2[1][2] 0.5 - 2.0[1][3] 6.0 - 28[1][2] 0.55 - 0.89[3]

5'-DFCR 2.45 - 5.6[2][4] 1.0 - 2.0[1][4] 5.2 - 37.15[2][4] ~0.84[1]

5'-DFUR 6.3 - 6.4[1][2] 1.5 - 2.0[1][4] 14.4 - 39.5[1][2] ~0.75[1]

5-FU 0.24 - 1.26[2][4] 1.0 - 2.0[1][4] 0.66 - 4.4[2][4] 0.11 - 0.33[5][6]

DHFU ~3.1 µM ~1.0 - 0.38 - 1.03[5][7]

FUPA - - - ~3.98[7]

FBAL ~5.7 µg/mL[1] ~3.0[1] ~31.4 µg·h/mL[1] ~32.9[7]

Note:

Pharmacokinetic

data for DHFU,

FUPA, and FBAL

are less

consistently

reported directly

following

Capecitabine

administration

and are often

derived from

studies of 5-FU

administration.

The provided

values are

estimates from

such studies.[5]

[7]

Experimental Protocols for Quantification
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The accurate quantification of Capecitabine and its metabolites in biological matrices is

essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid

chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely

used analytical technique.

Experimental Workflow
The general workflow for the analysis of Capecitabine and its metabolites in plasma is

depicted below.

Plasma Sample Collection
(EDTA tubes)

Sample Preparation
(Protein Precipitation or LLE)

HPLC Separation
(Reversed-Phase C18 column)

Tandem Mass Spectrometry
(ESI, MRM mode)

Data Acquisition & Analysis
(Quantification against calibration curve)

Click to download full resolution via product page

Figure 2: General experimental workflow for the quantification of Capecitabine and its
metabolites.

Detailed Methodologies
To a 100 µL aliquot of human plasma, add 200 µL of ice-cold acetonitrile containing the

internal standard (e.g., a stable isotope-labeled analog of each analyte).
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Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

Carefully transfer the supernatant to a clean tube.

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the dried residue in 100 µL of the initial mobile phase.

Inject an aliquot (typically 5-10 µL) into the HPLC-MS/MS system.

The following provides a representative set of conditions. Optimization may be required based

on the specific instrumentation used.

HPLC System: A high-performance liquid chromatography system capable of binary gradient

elution.

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient Elution:

0-1 min: 5% B

1-5 min: Linear gradient to 95% B

5-7 min: Hold at 95% B

7.1-10 min: Return to 5% B and equilibrate.

Flow Rate: 0.3 mL/min.

Column Temperature: 40°C.
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.

Ionization Mode: Positive and negative ion switching may be employed to optimize detection

for different analytes. Capecitabine, 5'-DFCR, and 5'-DFUR are often analyzed in positive

mode, while 5-FU and its catabolites are typically analyzed in negative mode.

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-

to-product ion transitions for each analyte and internal standard must be determined and

optimized. Representative transitions are provided in the table below.

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode

Capecitabine 360.1 131.0 Positive

5'-DFCR 246.1 114.0 Positive

5'-DFUR 247.1 131.0 Positive

5-FU 129.0 42.0 Negative

DHFU 131.0 86.0 Negative

FUPA 149.0 106.0 Negative

FBAL 106.0 62.0 Negative

This guide provides a foundational understanding of the structural and analytical aspects of

Capecitabine and its key metabolites. Researchers are encouraged to consult the primary

literature for further details and specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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